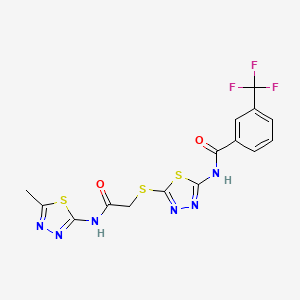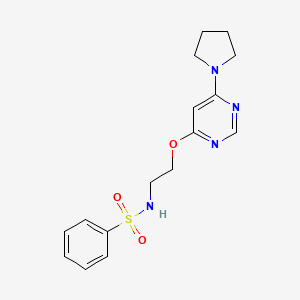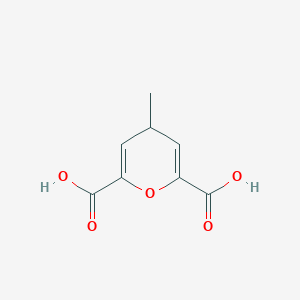
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as AQ-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinoxaline derivatives and has been studied for its pharmacological properties, including its anticancer, antiviral, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood, but studies have suggested that it targets multiple cellular pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. This compound also induces the expression of tumor suppressor genes and inhibits the activity of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). This compound has also been shown to exhibit antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. This compound exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, this compound has some limitations as well. It is a relatively new compound, and its toxicity profile and pharmacokinetics are not fully understood. Further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide research. One direction is to further investigate its anticancer activity and potential applications in cancer therapy. This compound could be used in combination with other anticancer drugs to enhance their efficacy and reduce toxicity. Another direction is to explore its potential applications in the treatment of bacterial and viral infections. This compound could be used as a lead compound to develop new antimicrobial agents. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its clinical development.
Synthesemethoden
The synthesis of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 3-chloroquinoxaline-2-carboxylic acid with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. Several studies have shown that this compound exhibits potent anticancer activity against various types of cancer, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-12-7-2-1-6-11(12)20-13)22-25(23,24)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOKZHVEPLQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2450258.png)

![Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate](/img/structure/B2450260.png)



![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)
![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)



![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)